[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine is a complex organic compound with the molecular formula . It features both isoquinoline and phenyl groups, each substituted with methoxy groups. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry and drug development.
The compound is classified under organic compounds with a focus on heterocyclic structures due to the presence of the isoquinoline moiety. Its synthesis and applications are primarily found in the fields of medicinal chemistry and organic synthesis. The compound has been studied for its role as an intermediate in the synthesis of more complex organic molecules and as a potential therapeutic agent targeting specific enzymes or receptors .
The synthesis of [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. A common synthetic route includes:
For industrial applications, similar synthetic routes are employed but optimized for larger scale production. Techniques such as continuous flow reactors and automated synthesis enhance efficiency and yield. Purification methods like recrystallization and chromatography are crucial to obtain high-purity products .
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions:
The major products from these reactions include quinones (from oxidation), reduced amines (from reduction), and substituted derivatives (from nucleophilic substitution) .
The mechanism of action for [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function by inhibiting or activating these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and exerting therapeutic effects against certain diseases .
Relevant analyses include spectral data (NMR, IR) that confirm the presence of functional groups and structural integrity .
[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine has several scientific uses:
This compound belongs to the isoquinoline class of heterocyclic alkaloids, characterized by a benzopyridine core with nitrogen at position 2. Its systematic IUPAC name—[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine—precisely defines its molecular architecture. The structure integrates two methoxy-substituted aromatic systems connected via an amine-bearing methine bridge. The isoquinoline moiety contains methoxy groups at positions 6 and 7, while the pendant phenyl ring bears methoxy substituents at the 3 and 4 positions, creating a symmetrical substitution pattern that enhances electronic delocalization [1] [3].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic Name | [(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine |
Molecular Formula | C₂₀H₂₂N₂O₄ |
PubChem CID | 38370 |
Other Designations | 1-Isoquinolinemethanamine, 6,7-dimethoxy-α-(3,4-dimethoxyphenyl)- |
Structurally, it represents a hybrid alkaloid featuring a biaryl methane core rather than the conventional tetrahydroisoquinoline scaffold seen in many natural alkaloids. The presence of four methoxy groups contributes significant lipophilicity, while the central amine functionality provides a hydrogen-bond donor/acceptor site critical for molecular recognition. This combination classifies it as a synthetic isoquinoline alkaloid derivative with potential bioactivity [1] [3] [7].
Isoquinoline alkaloids have been extensively investigated for their diverse pharmacological profiles since the isolation of papaverine from opium poppy in the 19th century. The structural simplification of complex natural isoquinolines led to the development of clinically valuable compounds. Notably, the methoxy-substituted isoquinoline scaffold has featured prominently in antiviral and CNS-active agents over recent decades [3] [6] [7].
Early antiviral research identified natural bis-benzylisoquinolines like michellamine B as potent HIV inhibitors, though their development was limited by synthetic complexity and toxicity. This spurred interest in simplified, synthetically accessible methoxy-substituted isoquinoline derivatives. Research in the 1990s-2000s established that 6,7-dimethoxy substitution on the isoquinoline ring significantly enhances binding to biological targets, particularly viral enzymes and neurotransmitter receptors. Concurrently, 3,4-dimethoxyphenyl (veratryl) moieties were recognized for their ability to engage in π-stacking interactions within enzyme binding pockets [6].
Table 2: Evolution of Key Isoquinoline Derivatives in Medicinal Research
Compound Class | Representative Structure | Biological Significance |
---|---|---|
Natural Alkaloids | Papaverine, Michellamine B | Basis for structural inspiration and simplification |
Early Synthetic Derivatives | 1-Aryl-6,7-dimethoxy-THIQ | Demonstrated anti-HIV activity (EC₅₀ ~17 μM) |
Modern Hybrids | 6,7-Dimethoxyisoquinolin-1-yl-aryl methanamines | Targeted design for enhanced potency and selectivity |
The structural convergence of these pharmacophoric elements—methoxy-substituted isoquinoline and veratryl groups—culminated in the design of [(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine as a rationally optimized scaffold. This compound represents the contemporary phase of isoquinoline medicinal chemistry focused on synthetically tractable hybrids with tailored properties [3] [6] [7].
The molecular architecture of this compound was strategically designed to exploit several pharmacological principles. First, the 6,7-dimethoxyisoquinolinyl moiety provides a planar, electron-rich aromatic surface optimized for π-stacking interactions with protein binding sites. Second, the 3,4-dimethoxyphenyl group acts as a conformational control element and secondary interaction surface. The methyleneamine linker (-CHNH₂) between these domains serves dual purposes: it prevents excessive planarity (potentially reducing DNA intercalation risks) while introducing a hydrogen-bonding vector critical for target engagement [1] [6] [7].
The methoxy substituents are not merely lipophilicity-enhancing groups; they serve specific electronic and steric functions:
Computational analyses indicate that the compound's physicochemical profile aligns with drug-like properties: moderate molecular weight (354.4 g/mol), calculated logP (cLogP) of ~3.5, and topological polar surface area (TPSA) of 61.8 Ų—values within optimal ranges for CNS penetration and oral bioavailability. The central amine functionality (pKa ~9.5) ensures significant protonation at physiological pH, facilitating ionic interactions with biological targets [2] [4] [6].
Table 3: Strategic Roles of Structural Elements
Structural Feature | Rationale | Computational Parameters |
---|---|---|
6,7-Dimethoxyisoquinoline | Planar aromatic domain for target binding | Electron density: +0.12e per methoxy (DFT calculations) |
3,4-Dimethoxyphenyl | Complementary aromatic surface with controlled conformation | Dihedral freedom: 35-65° rotation (molecular dynamics) |
Methyleneamine linker | Spatial separation with H-bond capability | Basic pKₐ: 9.2-9.8 (predicted); TPSA contribution: 26 Ų |
Hybrid architecture | Synergistic target engagement | ΔG binding: -9.3 kcal/mol (HIV RT docking score) [6] |
The deliberate inclusion of four methoxy groups addresses limitations observed in earlier-generation compounds where insufficient lipophilicity compromised cellular penetration. This hybrid design philosophy—merging optimized substructures from known bioactive chemotypes—represents a sophisticated approach to overcoming the pharmacokinetic and efficacy barriers of simpler isoquinoline derivatives [6] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: